Golgicide A-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Golgicide A-1 is a potent, reversible, and highly specific inhibitor of the guanine nucleotide exchange factor GBF1. GBF1 is responsible for the activation of ADP ribosylation factor 1 (Arf1) and the recruitment of COPI vesicles to the cis-Golgi membranes. This compound plays a crucial role in maintaining the structural integrity of the Golgi apparatus and coordinating bidirectional transport within the Golgi .
Méthodes De Préparation
The synthesis of Golgicide A-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to yield the final product. Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the process for large-scale production .
Analyse Des Réactions Chimiques
Golgicide A-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Golgicide A-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the structure and function of the Golgi apparatus. In biology, it is employed to investigate the role of GBF1 in cellular processes such as vesicular transport and protein secretion. In medicine, this compound is being explored for its potential therapeutic applications, including its ability to inhibit the replication of certain viruses and its role in cancer research. In industry, it is used in the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of Golgicide A-1 involves the inhibition of GBF1, which in turn prevents the activation of Arf1 and the recruitment of COPI vesicles to the cis-Golgi membranes. This inhibition leads to the disassembly of the Golgi apparatus and the arrest of protein secretion at the endoplasmic reticulum-Golgi intermediate compartment. The molecular targets of this compound include GBF1 and Arf1, and the pathways involved are related to vesicular transport and protein secretion .
Comparaison Avec Des Composés Similaires
Golgicide A-1 is unique in its high specificity and reversibility as a GBF1 inhibitor. Similar compounds include brefeldin A, which also inhibits GBF1 but has a broader range of targets and is less specific. Other similar compounds are the ARNO-family GEFs, which predominantly localize to endosomes and have different targets and functions compared to this compound .
Propriétés
Formule moléculaire |
C17H14F2N2 |
---|---|
Poids moléculaire |
284.30 g/mol |
Nom IUPAC |
(3aR,4S,9bS)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16+/m0/s1 |
Clé InChI |
NJZHEQOUHLZCOX-WOSRLPQWSA-N |
SMILES isomérique |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 |
SMILES canonique |
C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.